molecular formula C14H10F3N3O2 B1242378 4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid

4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid

Cat. No. B1242378
M. Wt: 309.24 g/mol
InChI Key: FCHRLPPUNQKKMO-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[5-(trifluoromethyl)-2-pyridinyl]hydrazinylidene]methyl]benzoic acid is a member of benzoic acids.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Triorganostannyl Esters : The compound has been used in synthesizing triorganostannyl esters of pyridinylimino substituted aminobenzoic acids. These esters are studied for their structure and physicochemical properties, contributing to insights on coordination to metal centers (Tzimopoulos et al., 2010).

  • Formation of Schiff Base Ligands : It is involved in the formation of Schiff base ligands through condensation with aldehydes. These ligands are used to form metal complexes, contributing to the understanding of coordination chemistry (Kalshetty et al., 2013).

  • Supramolecular Liquid Crystals : Research on the formation of supramolecular liquid crystals through hydrogen-bonding interactions, where this compound plays a role in studying the impact of different substituents on liquid crystal phases (Naoum et al., 2010).

Chemical Synthesis and Characterization

  • Facile Synthesis of Derivatives : This compound is used in a facile synthesis method for producing various derivatives, contributing to the field of heterocyclic chemistry (Kumar et al., 2015).

  • Coordination Polymers : It aids in the synthesis of novel coordination polymers, demonstrating the versatility of pyridine-substituted triazolyl benzoate ligand in forming different architectural complexes (Du et al., 2016).

  • X-Ray Crystallography Studies : Utilized in X-ray crystallography studies to determine molecular structures, contributing to crystallography and molecular design research (Datta et al., 2015).

Pharmaceutical Research

  • Synthesis of Antimicrobial Derivatives : Involved in synthesizing novel heterocyclic derivatives with potential antimicrobial activity, contributing to pharmaceutical chemistry (Mistry & Desai, 2005).

  • Lanthanide-Based Coordination Polymers : Used in the synthesis of lanthanide-based coordination compounds, providing insights into their photophysical properties and potential applications in photonic materials (Sivakumar et al., 2011).

  • Acidity Constants in Ethanol-Water Mixtures : Helps in studying the acid-base properties of novel compounds in ethanol-water mixtures, contributing to analytical chemistry (Azimi et al., 2008).

Miscellaneous Applications

  • Synthesis of Nilotinib : Part of the multi-step synthesis of Nilotinib, a tyrosine kinase inhibitor, showcasing its role in complex synthetic pathways (Yankun et al., 2011).

  • Synthesis of Hyperbranched Polybenzimidazoles : It is used in synthesizing hyperbranched polybenzimidazoles, highlighting its role in polymer science and its contribution to the development of materials with exceptional thermal properties (Li et al., 2006).

properties

Molecular Formula

C14H10F3N3O2

Molecular Weight

309.24 g/mol

IUPAC Name

4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H10F3N3O2/c15-14(16,17)11-5-6-12(18-8-11)20-19-7-9-1-3-10(4-2-9)13(21)22/h1-8H,(H,18,20)(H,21,22)/b19-7+

InChI Key

FCHRLPPUNQKKMO-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)C(F)(F)F)C(=O)O

SMILES

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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